Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate is a complex organic compound that features a unique structure incorporating a chloro-substituted phenyl ring and a dihydropyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-nitrophenylacetic acid with 2,5-dihydropyrrole under acidic conditions to form an intermediate compound.
Reduction: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with methyl 2-bromoacetate in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles like thiols or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate or primary amines in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(3-chloro-4-(2,5-dimethylpyrrol-1-yl)phenyl)propanoylamino)acetate
- 4-[3-(2-chloro-acetyl)-2,5-dimethyl-pyrrol-1-yl]-benzoic acid methyl ester
Uniqueness
Methyl 2-(2-(3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl)propanoylamino)acetate is unique due to the presence of the dihydropyrrole moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
193143-60-1 |
---|---|
Molecular Formula |
C16H19ClN2O3 |
Molecular Weight |
322.78 g/mol |
IUPAC Name |
methyl 2-[2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoylamino]acetate |
InChI |
InChI=1S/C16H19ClN2O3/c1-11(16(21)18-10-15(20)22-2)12-5-6-14(13(17)9-12)19-7-3-4-8-19/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,21) |
InChI Key |
ONUKACBHFVZQHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.